molecular formula C18H24O4 B3840932 6,7-dibutoxy-4-methyl-2H-chromen-2-one

6,7-dibutoxy-4-methyl-2H-chromen-2-one

Cat. No.: B3840932
M. Wt: 304.4 g/mol
InChI Key: IYJQZNVQAYTIAK-UHFFFAOYSA-N
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Description

6,7-Dibutoxy-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives.

Preparation Methods

The synthesis of 6,7-dibutoxy-4-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is a classical method for synthesizing coumarin derivatives and involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For this compound, the starting materials are 6,7-dihydroxy-4-methyl-2H-chromen-2-one and butyl bromide, which undergo alkylation in the presence of a base such as potassium carbonate .

Chemical Reactions Analysis

6,7-Dibutoxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6,7-Dibutoxy-4-methyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dibutoxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities, particularly those involved in oxidative stress and inflammation. The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

6,7-Dibutoxy-4-methyl-2H-chromen-2-one can be compared with other similar compounds such as:

    6,7-Dihydroxy-4-methyl-2H-chromen-2-one: This compound lacks the butoxy groups and has different solubility and reactivity properties.

    6,7-Dimethoxy-4-methyl-2H-chromen-2-one: Similar in structure but with methoxy groups instead of butoxy groups, leading to different biological activities and applications.

    4-Methyl-6,7-dihydroxycoumarin: Another related compound with distinct pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

6,7-dibutoxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O4/c1-4-6-8-20-16-11-14-13(3)10-18(19)22-15(14)12-17(16)21-9-7-5-2/h10-12H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJQZNVQAYTIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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